![molecular formula C15H18N2OS B7495303 2-(4-butylphenyl)-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B7495303.png)
2-(4-butylphenyl)-N-(1,3-thiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-butylphenyl)-N-(1,3-thiazol-2-yl)acetamide, also known as PNU-282987, is a selective agonist of α7-nicotinic acetylcholine receptors (nAChRs). It has potential applications in the treatment of various neurological disorders, including Alzheimer's disease, schizophrenia, and depression.
Wirkmechanismus
2-(4-butylphenyl)-N-(1,3-thiazol-2-yl)acetamide selectively activates α7-nAChRs, which are widely distributed in the brain and play a key role in cognitive function, learning, and memory. Activation of α7-nAChRs by 2-(4-butylphenyl)-N-(1,3-thiazol-2-yl)acetamide leads to increased release of neurotransmitters such as acetylcholine, dopamine, and glutamate, which are involved in cognitive processes. 2-(4-butylphenyl)-N-(1,3-thiazol-2-yl)acetamide also has anti-inflammatory effects, which may contribute to its neuroprotective properties.
Biochemical and Physiological Effects:
2-(4-butylphenyl)-N-(1,3-thiazol-2-yl)acetamide has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It has also been found to have antidepressant-like effects in animal models of depression. In addition, 2-(4-butylphenyl)-N-(1,3-thiazol-2-yl)acetamide has been shown to have neuroprotective properties, reducing neuronal damage and inflammation in animal models of brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(4-butylphenyl)-N-(1,3-thiazol-2-yl)acetamide is its selectivity for α7-nAChRs, which allows for more precise targeting of these receptors in experimental settings. However, 2-(4-butylphenyl)-N-(1,3-thiazol-2-yl)acetamide has a relatively short half-life, which may limit its effectiveness in some experiments. In addition, 2-(4-butylphenyl)-N-(1,3-thiazol-2-yl)acetamide is not suitable for use in human studies due to its potential toxicity and lack of safety data.
Zukünftige Richtungen
There are several potential future directions for research on 2-(4-butylphenyl)-N-(1,3-thiazol-2-yl)acetamide. One area of interest is the development of more potent and selective α7-nAChR agonists for use in experimental and clinical settings. Another area of focus is the investigation of the neuroprotective properties of 2-(4-butylphenyl)-N-(1,3-thiazol-2-yl)acetamide in various neurological disorders, including traumatic brain injury and stroke. Finally, further studies are needed to better understand the biochemical and physiological effects of 2-(4-butylphenyl)-N-(1,3-thiazol-2-yl)acetamide and its potential therapeutic applications.
Synthesemethoden
The synthesis of 2-(4-butylphenyl)-N-(1,3-thiazol-2-yl)acetamide involves the reaction of 2-(4-butylphenyl)acetic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-aminothiazole to produce the final product. The synthesis of 2-(4-butylphenyl)-N-(1,3-thiazol-2-yl)acetamide has been described in detail in a patent application filed by Pfizer.
Wissenschaftliche Forschungsanwendungen
2-(4-butylphenyl)-N-(1,3-thiazol-2-yl)acetamide has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. In addition, 2-(4-butylphenyl)-N-(1,3-thiazol-2-yl)acetamide has been found to have antidepressant-like effects in animal models of depression.
Eigenschaften
IUPAC Name |
2-(4-butylphenyl)-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-2-3-4-12-5-7-13(8-6-12)11-14(18)17-15-16-9-10-19-15/h5-10H,2-4,11H2,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBOQCHUPXJSRNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)CC(=O)NC2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.